N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea is a benzoylthiourea derivative characterized by the presence of a thiourea group (-NH-CS-NH-) linked to a 3-chloro-4-fluorophenyl ring and a 3-hydroxyphenyl ring. [] While not extensively studied as a standalone compound, its structural features suggest potential applications in various fields due to the known biological activity of thiourea derivatives. []
CAS No.: 15385-58-7
CAS No.: 136056-01-4
CAS No.: 19641-92-0
CAS No.: 128-68-7
CAS No.: 81201-92-5
CAS No.: 864852-88-0